Due to its structure, (R,R)-(+)-1,4-Dimethoxy-2,3-butanediol is being investigated for its potential biological activity. Research suggests it might interact with specific biological processes, but detailed information on its mechanisms and targets is still emerging [].
(R,R)-(+)-1,4-Dimethoxy-2,3-butanediol bears some structural similarities to saccharides (sugars). Researchers use it as a building block or reference compound in studies related to saccharide structure and function [].
(R,R)-(+)-1,4-Dimethoxy-2,3-butanediol's high purity makes it valuable as a reference standard in analytical chemistry. Researchers can use it to calibrate instruments, identify unknown compounds, and ensure the accuracy of their experiments [].
(R,R)-(+)-1,4-Dimethoxy-2,3-butanediol is a vicinal diol with the molecular formula C6H14O4. It features two methoxy groups at the 1 and 4 positions and two hydroxyl groups at the 2 and 3 positions. The (R,R) configuration indicates that both chiral centers have the R absolute configuration, while the (+) sign denotes its positive optical rotation .
The compound's structure can be represented as:
CH3-O-CH2-CH(OH)-CH(OH)-CH2-O-CH3
This molecule is a colorless liquid at room temperature and is soluble in polar organic solvents.
While specific biological activities of (R,R)-(+)-1,4-Dimethoxy-2,3-butanediol have not been extensively reported, vicinal diols, in general, can interact with biological systems in various ways:
One practical synthesis method for (R,R)-(+)-1,4-Dimethoxy-2,3-butanediol involves starting from dimethyl L-tartrate . The general steps include:
This synthesis preserves the stereochemistry of the starting material, ensuring the (R,R) configuration in the final product.
Compared to these compounds, (R,R)-(+)-1,4-Dimethoxy-2,3-butanediol is unique in its combination of chiral centers, methoxy groups, and vicinal diol functionality. This combination of features makes it particularly interesting for asymmetric synthesis and as a chiral building block in organic chemistry .